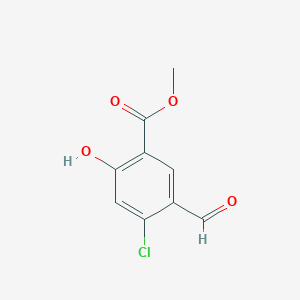
Methyl 4-chloro-5-formyl-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-chloro-5-formyl-2-hydroxybenzoate” is a chemical compound with the CAS Number: 2174001-19-3 . It has a molecular weight of 214.6 . It is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 4-chloro-5-formyl-2-hydroxybenzoate” and its InChI Code is "1S/C9H7ClO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3" . This indicates the compound has 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Theoretical Analysis
A study focused on a similar compound, Methyl 4-hydroxybenzoate (commonly known as methyl paraben), explored its anti-microbial properties used in cosmetics, personal care products, and as a food preservative. The research detailed the crystal structure, Hirshfeld surface analysis, and computational calculations to understand its pharmaceutical activity (Sharfalddin et al., 2020).
Environmental Fate and Behavior
Parabens, chemically related to Methyl 4-chloro-5-formyl-2-hydroxybenzoate, have been the subject of environmental studies due to their use as preservatives in various products. Research has documented their occurrence, fate, and behavior in aquatic environments, highlighting their biodegradability and potential as weak endocrine disruptors (Haman et al., 2015).
Analytical Method Development
An analytical method was developed to measure concentrations of parabens and other environmental phenols in human milk, showcasing the compound's relevance in assessing human exposure and potential health risks (Ye et al., 2008).
Synthesis and Applications in Chemistry
Another research effort synthesized 5-(4-Carboxyphenyl)-10,15,20-tris(3-Hydroxyphenyl)chlorin, a photosensitizer, starting from methyl 4-formylbenzoate. This work emphasizes the compound's utility in creating materials for medical applications, particularly in photodynamic therapy (Diao Jun-lin et al., 2011).
Antimicrobial Activity
A study on the biological activity of 4-hydroxy-5-formylbenzoic acid derivatives, including esters and Schiff bases, demonstrated antimicrobial activity against Gram-positive bacteria, underscoring the potential for developing new antibacterial agents (Piscopo et al., 1984).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H317, H319, H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation. Precautionary measures include avoiding dust formation and contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
methyl 4-chloro-5-formyl-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYLYNZZIYVHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2607356.png)
![4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2607357.png)
![N-(2,4-difluorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2607358.png)
![4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2607359.png)

![1-[4-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607362.png)
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2607363.png)

![2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2607367.png)
![[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2607368.png)
![4-[1-(2-Hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2607369.png)
